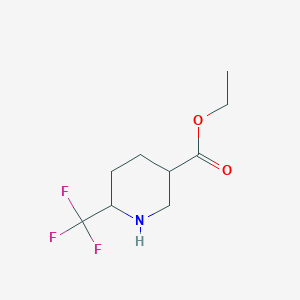

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate

CAS No.: 1221818-26-3

Cat. No.: VC7196306

Molecular Formula: C9H14F3NO2

Molecular Weight: 225.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221818-26-3 |

|---|---|

| Molecular Formula | C9H14F3NO2 |

| Molecular Weight | 225.211 |

| IUPAC Name | ethyl 6-(trifluoromethyl)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3 |

| Standard InChI Key | BMBTXOVEYNKLNZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC(NC1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CHFNO) features a six-membered piperidine ring with a trifluoromethyl (-CF) group at the 6-position and an ethyl ester (-COOEt) at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides a handle for further functionalization.

Molecular Weight and Formula

Predicted Physicochemical Properties

| Property | Value | Source Analogy |

|---|---|---|

| Boiling Point | 210–215°C (estimated) | Similar to |

| Density | 1.22–1.25 g/cm³ | Derived from |

| LogP (Partition Coeff.) | 1.8–2.3 | Computed descriptors |

The trifluoromethyl group contributes to increased electronegativity and steric bulk, influencing solubility and intermolecular interactions.

Synthesis and Reaction Pathways

The synthesis of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate can be inferred from methods used for analogous piperidine and pyran derivatives. Key steps include cyclization, trifluoromethylation, and esterification.

Cyclization and Trifluoromethylation

A plausible route involves the cyclization of a precursor such as ethyl 3-aminopent-4-enoate, followed by trifluoromethylation using agents like trifluoromethyl copper (CuCF) or the Ruppert–Prakash reagent (TMSCF). For example:

This reaction typically requires anhydrous conditions and catalysts such as cesium fluoride.

Esterification and Functionalization

The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization. For instance:

Subsequent reactions with amines or alcohols yield amides or esters, respectively .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its ester and trifluoromethyl groups, which participate in distinct chemical transformations.

Ester Hydrolysis and Reduction

-

Hydrolysis: The ethyl ester undergoes saponification to form the carboxylic acid, a precursor for bioactive molecules.

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, enabling access to piperidine alcohols.

Trifluoromethyl Group Stability

Applications in Medicinal Chemistry

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate serves as a building block for drug candidates targeting neurological and inflammatory diseases.

Bioactivity and Target Engagement

-

Enzyme Inhibition: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

-

Metabolic Stability: Fluorination reduces cytochrome P450-mediated metabolism, prolonging half-life .

Case Study: Anticancer Derivatives

Derivatives of similar piperidine carboxylates exhibit antiproliferative activity against cancer cell lines. For example, ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate analogs inhibit tubulin polymerization, suggesting potential for the title compound in oncology research.

| Hazard | Precaution |

|---|---|

| Skin/Irritation | Use nitrile gloves and lab coat |

| Inhalation Risk | Perform reactions in a fume hood |

| Environmental Impact | Avoid aqueous discharge |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume